molecular formula C18H30ClN3O4 B12509955 2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride

2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride

Cat. No.: B12509955
M. Wt: 387.9 g/mol
InChI Key: AJXATZPZZXZZRE-UHFFFAOYSA-N
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Description

2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride is a complex organic compound known for its significant role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound is primarily used in the treatment of type-2 diabetes mellitus, obesity, and related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves multiple steps. One of the key intermediates is (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetic acid . This intermediate is then reacted with various reagents under controlled conditions to form the final compound. The process involves the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Primarily used as a DPP-4 inhibitor for the treatment of type-2 diabetes mellitus and related conditions.

    Industry: Used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels. The molecular targets and pathways involved include the incretin signaling pathway and the regulation of glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile is unique due to its specific structural features, which confer high selectivity and potency as a DPP-4 inhibitor. Its unique adamantane moiety enhances its stability and bioavailability, making it a valuable therapeutic agent .

Properties

Molecular Formula

C18H30ClN3O4

Molecular Weight

387.9 g/mol

IUPAC Name

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;dihydrate;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH.2H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;;/h10-15,23H,1-7,9,20H2;1H;2*1H2

InChI Key

AJXATZPZZXZZRE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.O.Cl

Origin of Product

United States

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